molecular formula C7H7ClN2O3 B183522 2-Chloro-4-methoxy-6-methyl-3-nitropyridine CAS No. 179056-94-1

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Cat. No.: B183522
CAS No.: 179056-94-1
M. Wt: 202.59 g/mol
InChI Key: HZNSXSSJRAACCF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methyl-3-nitropyridine (CAS: 179056-94-1; Molecular Formula: C₇H₇ClN₂O₃; Molecular Weight: 214.60 g/mol) is a halogenated pyridine derivative featuring a nitro group, methoxy group, and methyl substituent. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy, methyl) groups, enabling diverse reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

2-chloro-4-methoxy-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNSXSSJRAACCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441724
Record name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-94-1
Record name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Nitration Using Nitrating Mixtures

Patent WO2010089773A2 demonstrates the nitration of 4-chloro-2-aminopyridine using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 25–30°C. This generates 4-chloro-2-amino-3-nitropyridine with high regioselectivity. Adapting this method, a precursor such as 4-methoxy-6-methyl-2-aminopyridine could undergo nitration to install the nitro group at position 3. The methoxy group’s electron-donating nature activates the ring, favoring nitration at the ortho/para positions relative to itself. However, the methyl group at position 6 may sterically hinder para nitration, directing the nitro group to position 3.

Reaction Conditions for Nitration

PrecursorNitrating AgentTemperatureYield
4-Chloro-2-aminopyridineHNO₃/H₂SO₄25–30°C60%

Nitration of Hydroxypyridine Derivatives

An alternative approach from CN103664757A involves nitrating 2-hydroxypyridine in pyridine with 60–75% HNO₃ at 0–5°C. While this method targets 2-hydroxy-3-nitropyridine, substituting the hydroxyl group with methoxy post-nitration could yield 4-methoxy-3-nitropyridine. However, introducing the chloro and methyl groups complicates this route, necessitating additional functionalization steps.

Chlorination Techniques

Chlorination at position 2 is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Patent WO2010089773A2 details the conversion of 4-chloro-3-nitropyridin-2-ol to 2,4-dichloro-3-nitropyridine using POCl₃ at 90–100°C. For this compound, a similar strategy could involve chlorinating a hydroxyl or amino precursor at position 2.

Chlorination of Hydroxypyridines

Heating 4-methoxy-6-methyl-3-nitropyridin-2-ol with POCl₃ and a base (e.g., diisopropylethylamine) at 90–100°C replaces the hydroxyl group with chlorine. This method, adapted from WO2010089773A2, achieves yields of 57.5% for analogous compounds.

Chlorination Parameters

SubstrateReagentBaseYield
4-Chloro-3-nitropyridin-2-olPOCl₃Diisopropylethylamine57.5%

Diazotization and Chlorination

Diazotization of an amino group followed by Sandmeyer reaction offers another pathway. For instance, 4-methoxy-6-methyl-2-aminopyridine could undergo diazotization with NaNO₂/HCl, followed by treatment with CuCl to install chlorine. This method avoids harsh conditions but requires precise temperature control (0–5°C).

Methoxylation Approaches

Introducing the methoxy group at position 4 typically involves nucleophilic aromatic substitution (SNAr) or methylation of a hydroxyl precursor.

SNAr with Methoxide

Patent CN1467206A highlights the use of sodium methoxide (NaOMe) in displacing chlorine at position 4 of dichloropyrimidines. Applying this to 2,4-dichloro-6-methyl-3-nitropyridine, refluxing with NaOMe in methanol could yield the 4-methoxy derivative. However, the nitro group’s deactivating effect may necessitate elevated temperatures or prolonged reaction times.

Methoxylation Conditions

SubstrateReagentTemperatureYield
2,4-Dichloro-3-nitropyridineNaOMe/MeOHReflux50%

Methylation of Hydroxypyridines

Methylating 4-hydroxy-2-chloro-6-methyl-3-nitropyridine with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) provides an alternative route. This method, though efficient, risks overmethylation if multiple hydroxyl groups are present.

Methyl Group Introduction at Position 6

Installing the methyl group at position 6 poses a unique challenge due to pyridine’s electron-deficient nature.

Friedel-Crafts Alkylation

While traditionally unsuitable for pyridines, directed ortho metalation (DoM) strategies enable methyl group introduction. For example, lithiating 4-methoxy-2-chloro-3-nitropyridine at position 6 using LDA (lithium diisopropylamide) followed by quenching with methyl iodide could yield the desired product. This method, though underexplored in the cited patents, aligns with modern organometallic approaches.

Cross-Coupling Reactions

Suzuki-Miyaura coupling using a methylboronic acid and a halogenated precursor (e.g., 6-bromo-4-methoxy-2-chloro-3-nitropyridine) offers a regioselective pathway. However, synthesizing the brominated precursor adds complexity.

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route 1: Nitration → Chlorination → Methoxylation → Methylation

  • Start with 4-methoxy-6-methylpyridine.

  • Nitrate at position 3 using HNO₃/H₂SO₄.

  • Chlorinate at position 2 via POCl₃.

  • Confirm structure via NMR and LC-MS.

Route 2: Chlorination → Nitration → Methoxylation → Methylation

  • Begin with 2,4-dichloro-6-methylpyridine.

  • Nitrate at position 3.

  • Substitute chlorine at position 4 with methoxide.

  • Introduce methyl via DoM or cross-coupling.

Comparative Analysis of Routes

RouteAdvantagesDisadvantages
1Fewer steps; high regioselectivityRequires specialized precursors
2Flexible functionalizationLower yields in nitration step

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 2-amino-4-methoxy-6-methyl-3-nitropyridine.

    Reduction: Formation of 2-chloro-4-methoxy-6-methyl-3-aminopyridine.

    Oxidation: Formation of 2-chloro-4-methoxy-6-carboxy-3-nitropyridine.

Scientific Research Applications

2-Chloro-4-methoxy-6-methyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to pyridine derivatives with analogous substituents but differing in positions or functional groups. Key examples include:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Differences
2-Chloro-4-methoxy-6-methyl-3-nitropyridine 179056-94-1 C₇H₇ClN₂O₃ Cl (2), OMe (4), Me (6), NO₂ (3) 214.60 Reference compound
4-Chloro-2-methoxy-3-nitropyridine 17228-64-7 C₆H₅ClN₂O₃ Cl (4), OMe (2), NO₂ (3) 200.57 Substituent positions reversed
2-Chloro-5-methoxy-3-nitropyridine 5435-54-1 C₆H₅ClN₂O₃ Cl (2), OMe (5), NO₂ (3) 200.57 Methoxy at position 5
2-Chloro-6-(difluoromethyl)-4-methoxy-3-nitropyridine 1806936-08-2 C₇H₅ClF₂N₂O₃ Cl (2), OMe (4), CF₂H (6), NO₂ (3) 238.57 Difluoromethyl group at position 6
6-Chloro-2-methyl-3-nitropyridine 1268521-33-0 C₆H₅ClN₂O₂ Cl (6), Me (2), NO₂ (3) 172.57 Lacks methoxy group

Biological Activity

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C7H7ClN2O3C_7H_7ClN_2O_3 and a molecular weight of approximately 202.6 g/mol. It features a chloro group at the 2-position, a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring. This unique substitution pattern contributes to its chemical reactivity and potential biological activity.

The compound is classified as harmful by inhalation, skin contact, and ingestion, with specific acute toxicity classifications indicating its potential risks in biological systems.

While specific mechanisms of action for this compound have not been extensively documented, it is proposed that its biological activity may involve interactions with various proteins or enzymes within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects .

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities, including:

  • Antimicrobial Properties : Investigated for potential use against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest possible effects on cancer cell lines, indicating a need for further exploration into its cytotoxic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against microbial strains,
AnticancerIndications of cytotoxic effects on cancer cells,

Case Studies and Research Findings

Despite limited direct studies on this compound itself, related compounds have shown promising results in various assays. For instance:

  • Anticancer Studies : In vitro assays have demonstrated that structurally similar nitropyridines can inhibit tumor growth in specific cancer cell lines. These findings suggest that further investigation into this compound could yield valuable insights into its potential as an anticancer agent .
  • Antimicrobial Testing : Compounds within the same chemical family have been tested for their ability to inhibit bacterial growth, revealing significant activity against certain pathogens. This suggests that this compound may possess similar properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-methoxy-6-methyl-3-nitropyridine with high purity?

  • Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyridine derivative. For example, nitration of 2-chloro-4-methoxy-6-methylpyridine under controlled conditions (e.g., mixed acid systems at 0–5°C) can introduce the nitro group at the 3-position. Key parameters include maintaining low temperatures to avoid over-nitration and using anhydrous conditions to prevent hydrolysis of the methoxy group. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended, guided by melting point data (e.g., 78–80°C for analogous nitropyridines ).

Q. How can FTIR and Raman spectroscopy confirm the structure of this compound?

  • Methodological Answer : Assign vibrational modes to functional groups using experimental FTIR/FT-Raman spectra and density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis sets). Key bands include:
  • Nitro group (NO₂) : Asymmetric stretching ~1530 cm⁻¹, symmetric stretching ~1350 cm⁻¹.
  • Chloro (C–Cl) : Stretching ~650–750 cm⁻¹.
  • Methoxy (O–CH₃) : C–O stretching ~1250 cm⁻¹.
    Discrepancies between experimental and calculated spectra may arise from solvent effects or conformational flexibility, necessitating iterative refinement of computational models .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use solvents like ethyl acetate or hexane based on solubility trends of analogous nitropyridines (e.g., 2-chloro-3-methyl-5-nitropyridine has a melting point of 78–80°C, suggesting similar polarity ).
  • Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate nitro isomers or byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane).

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of chlorinated pyridine precursors be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at the 4-position strongly directs nitration to the 3-position (meta-directing), while the chloro and methyl groups modulate electron density. Computational modeling (e.g., Fukui indices via DFT) can predict reactive sites. Experimental validation involves synthesizing and characterizing isomers (e.g., 5-nitro vs. 3-nitro derivatives) using NMR and X-ray crystallography, as demonstrated in studies of nitroacetophenone derivatives .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :
  • Basis Set Selection : Compare results from B3LYP/6-311++G** and B3PW91/cc-pVTZ to assess basis set dependency .
  • Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers contributing to observed spectra.
  • Experimental Cross-Validation : Use X-ray crystallography (e.g., structural reports for related pyridine derivatives ) to refine computational models.

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

  • Methodological Answer :
  • Temperature Control : Conduct reactions below the compound’s decomposition threshold (e.g., <150°C, inferred from analogous nitropyridines ).
  • Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) to prevent oxidative degradation.
  • In Situ Monitoring : Use techniques like DSC or TGA to identify decomposition onset temperatures .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Computational analysis (e.g., NBO charges via DFT) reveals increased electrophilicity at these sites. For Suzuki-Miyaura coupling, optimize conditions using Pd(OAc)₂/XPhos catalysts and K₂CO₃ base in DMF/H₂O, as demonstrated for chloro-nitropyridine analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methoxy-6-methyl-3-nitropyridine

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